N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide
Description
N-{1-[(Oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core fused with a pyrazole moiety substituted by an oxan-4-ylmethyl group. The quinoxaline scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities . The oxan-4-ylmethyl substituent (tetrahydropyranylmethyl group) enhances solubility and bioavailability, a common strategy in drug design to optimize pharmacokinetic properties .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(14-1-2-16-17(9-14)20-6-5-19-16)22-15-10-21-23(12-15)11-13-3-7-25-8-4-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEYAHNETCSVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide typically involves multiple stages. One common synthetic route includes the following steps:
Stage 1: Methyl 5-bromo-1H-pyrazole-3-carboxylate reacts with (2-trimethylethylsilylethoxy)methyl chloride in the presence of N-ethyl-N,N-diisopropylamine in dichloromethane at 0-20°C for 12 hours under an inert atmosphere.
Stage 2: The intermediate product is then reacted with (5-fluoro-2-methoxypyridin-4-yl)boronic acid using chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)] palladium(II) as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce various reduced derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound features a complex structure characterized by a quinoxaline core, a pyrazole ring, and an oxan group. Its molecular formula is C15H19N3O, with a molecular weight of 257.34 g/mol. The presence of diverse functional groups allows for varied reactivity and interaction with biological systems, making it a candidate for drug development and other applications.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide exhibit significant anticancer properties. Studies have shown that quinoxaline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, derivatives have been tested against breast cancer and leukemia cell lines with promising results in reducing cell viability .
Anti-inflammatory Effects
The pyrazole moiety in the compound is known for its anti-inflammatory properties. Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, alleviating inflammation-related symptoms .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies have shown that similar compounds can exhibit bactericidal effects against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital metabolic pathways.
Materials Science Applications
Polymer Chemistry
this compound can be utilized in polymer synthesis due to its ability to act as a monomer or cross-linking agent. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance materials used in coatings and composites .
Nanotechnology
In nanotechnology, this compound can serve as a precursor for the synthesis of nanoparticles with specific functionalities. For instance, metal nanoparticles stabilized by such organic compounds have shown enhanced catalytic activity in various chemical reactions .
Agricultural Chemistry Applications
Pesticide Development
The unique chemical structure of this compound presents opportunities for developing novel pesticides. Research indicates that derivatives can exhibit herbicidal or fungicidal activity, providing an environmentally friendly alternative to traditional pesticides .
Plant Growth Regulators
Compounds with similar structures have been studied for their effects on plant growth regulation. They may influence hormonal pathways within plants, promoting growth or resistance to stressors such as drought or salinity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated the efficacy of quinoxaline derivatives | Demonstrated significant reduction in cell viability in breast cancer cell lines |
| Anti-inflammatory Effects | Investigated COX inhibition by pyrazole derivatives | Confirmed reduction in inflammatory markers in vitro |
| Antimicrobial Testing | Assessed bactericidal activity against pathogens | Showed effectiveness against both Gram-positive and Gram-negative bacteria |
| Polymer Synthesis | Developed high-performance materials using the compound | Enhanced mechanical properties observed in synthesized polymers |
| Pesticide Efficacy | Tested herbicidal activity on common weeds | Achieved effective weed control with minimal environmental impact |
Mechanism of Action
The exact mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Quinoxaline vs. Quinoline Derivatives
- Quinoxaline Core: The target compound’s quinoxaline ring provides a rigid, electron-deficient aromatic system, facilitating π-π stacking interactions with biological targets. This contrasts with navacaprant’s quinoline core, which includes a basic nitrogen atom that may enhance membrane permeability .
- Substituent Impact : The oxan-4-ylmethyl group in the target compound likely improves solubility compared to navacaprant’s piperidine-linked oxan-4-yl group, which may prioritize target engagement over solubility .
Pyrazole vs. Thiadiazole Derivatives
- In contrast, 1,3,4-thiadiazole derivatives (e.g., from ) exhibit antimicrobial activity attributed to their sulfur-containing heterocycles, which disrupt microbial membranes .
- Biological Activity: While the target compound’s activity remains uncharacterized in the provided evidence, pyrazole-quinoxaline hybrids are frequently explored as kinase inhibitors (e.g., VEGF-R2), suggesting plausible therapeutic applications .
Oxan-4-yl Substituents in Drug Design
- The oxan-4-yl group is a recurring motif in bioactive compounds. In navacaprant, it contributes to metabolic stability and CNS penetration, critical for antidepressant efficacy . In the target compound, its placement on the pyrazole may reduce hepatic clearance compared to smaller alkyl substituents.
Research Findings and Gaps
Computational and Crystallographic Insights
- Molecular docking studies could predict binding modes relative to navacaprant or kinase inhibitors .
Biological Activity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. Its chemical formula is C_{15}H_{16}N_{4}O_{2}, and it features a quinoxaline core linked to a pyrazole moiety, which is further substituted with an oxan group. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Quinoxaline derivatives, including this compound, have demonstrated significant anticancer properties. Studies indicate that quinoxaline compounds can inhibit the growth of various cancer cell lines:
- In vitro Studies : The compound was tested against several cancer cell lines, showing promising results. For instance, it exhibited an IC50 value of 22.11 ± 13.3 μM against MCF-7 breast cancer cells . Other derivatives have shown even lower IC50 values, indicating potent activity.
Antimicrobial Activity
Beyond anticancer effects, this compound exhibits antimicrobial properties. Research has shown that quinoxaline derivatives possess activity against various pathogens:
- Antibacterial and Antifungal Effects : The compound has been evaluated for its effectiveness against bacterial strains and fungi, often demonstrating significant inhibition . Quinoxaline derivatives have been reported to show activity comparable to established antibiotics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups enhances activity, while electron-withdrawing groups tend to decrease it.
- Linker Variations : The nature of the linker between the quinoxaline and the pyrazole moiety plays a significant role in modulating activity; aliphatic linkers generally enhance potency compared to aromatic linkers .
Case Studies
Several studies have evaluated the biological activities of compounds related to this compound:
- Antitumor Mechanisms : A study explored the immunological effects associated with quinoxaline derivatives, linking their antitumor activity to specific immune responses triggered by these compounds .
- In Vivo Efficacy : Animal models have been employed to assess the efficacy of these compounds in treating tumors, with results indicating significant tumor reduction compared to controls .
- Toxicity Studies : Toxicological assessments are essential for understanding the safety profile of these compounds. Preliminary studies suggest manageable toxicity levels; however, further investigation is warranted .
Q & A
Basic: What are the optimal synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}quinoxaline-6-carboxamide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between quinoxaline-6-carboxylic acid and the pyrazole-4-amine derivative using EDCI/HOBt or DCC as coupling agents) .
- Functionalization of the oxan-4-ylmethyl group , achieved via alkylation under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water mixtures .
Critical factors: - Temperature control during alkylation to prevent side reactions (e.g., over-alkylation).
- Use of anhydrous solvents to avoid hydrolysis of intermediates.
- Yield optimization requires monitoring reaction progress via TLC or HPLC .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm, oxane methylene protons at δ 3.2–3.8 ppm) .
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the quinoxaline and pyrazole regions .
- High-Resolution Mass Spectrometry (HRMS):
- Confirm molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₁N₅O₂: 352.1764) .
- X-ray Crystallography:
- Resolve 3D conformation to study π-π stacking between quinoxaline and pyrazole moieties .
Advanced: What computational strategies predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Molecular Dynamics (MD) Simulations (GROMACS):
- Simulate ligand-protein stability over 100 ns to assess binding mode retention .
- Free Energy Perturbation (FEP):
- Quantify ΔΔG for mutations (e.g., T790M in EGFR) to predict resistance profiles .
Advanced: How can contradictory bioactivity data across cell-based assays be resolved?
Answer:
- Assay Optimization:
- Control for variables like cell passage number, serum concentration, and incubation time (e.g., MDA-MB-231 vs. HEK293T viability assays) .
- Mechanistic Profiling:
- Use phosphoproteomics (LC-MS/MS) to verify kinase inhibition specificity .
- Compare IC₅₀ values across isoforms (e.g., PI3Kα vs. PI3Kγ) to rule off-target effects .
- Data Normalization:
Advanced: What methodologies address poor aqueous solubility during formulation?
Answer:
- Co-solvent Systems:
- Test PEG-400/water or DMSO/TPGS mixtures for in vitro assays .
- Solid Dispersion:
- Use spray drying with PVP-VA64 to enhance dissolution rates .
- Prodrug Design:
- Introduce phosphate or glycoside groups at the quinoxaline carboxamide .
- Solubility Parameter Analysis:
- Calculate Hansen parameters (δD, δP, δH) to identify compatible excipients .
Advanced: How can cross-disciplinary approaches improve SAR studies?
Answer:
- Chemical Biology:
- Machine Learning (ML):
- Microfluidics:
- Screen derivatives in droplet-based systems to accelerate SAR data acquisition .
Advanced: What experimental designs mitigate synthetic heterogeneity in multi-step routes?
Answer:
- Design of Experiments (DoE):
- Process Analytical Technology (PAT):
- Use inline FTIR to monitor intermediates in real time .
- Taguchi Methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
